

I-Atabrine Dihydrochloride as an Enantiomer of Quinacrine: A Technical Guide

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Compound of Interest

Compound Name: *I-Atabrine dihydrochloride*

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For Researchers, Scientists, and Drug Development Professionals

Introduction

Quinacrine, also known as Atabrine, is a synthetic 9-aminoacridine derivative that has been historically utilized as an antimalarial, antiprotozoal, and antirheumatic agent.[1][2] More recently, its potential as an anticancer and antiprion agent has garnered significant interest.[1] Quinacrine is a chiral molecule, existing as two non-superimposable mirror images, or enantiomers, due to a stereocenter in its alkyl side chain.[3][4] This technical guide focuses on **I-Atabrine dihydrochloride**, the levorotatory enantiomer of quinacrine, providing a comprehensive overview of its properties, relevant experimental protocols, and its role in various signaling pathways, in comparison to its dextrorotatory counterpart and the racemic mixture.

While some studies have shown little stereoselectivity in the in vitro antimalarial activity of quinacrine enantiomers, differences in their pharmacokinetics and binding affinities to polynucleotides have been observed.[5][6] Notably, **I-Atabrine dihydrochloride** has been described as a less active enantiomer of quinacrine in the context of antiprion activity.[7][8][9] Understanding the distinct characteristics of each enantiomer is crucial for the development of more targeted and effective therapeutics.

Physicochemical and Pharmacokinetic Properties

The separation and characterization of quinacrine enantiomers are essential for evaluating their individual contributions to the overall pharmacological profile of the racemic drug. The following tables summarize key quantitative data for **L-Atabrine dihydrochloride** and quinacrine.

Physicochemical Data

Property	L-Atabrine dihydrochloride	Racemic Quinacrine
Molecular Formula	C ₂₃ H ₃₂ Cl ₃ N ₃ O	C ₂₃ H ₃₀ ClN ₃ O
Molecular Weight	472.88 g/mol [8]	399.9 g/mol [10]
CAS Number	56100-42-6[8]	
Melting Point	248-250 °C[10]	
Solubility	DMSO: 20 mg/mL (42.29 mM) [8][11]	Slightly soluble in water[10]
pKa	10.3[10]	
LogP	5.5[10]	

Pharmacokinetic Data

While specific pharmacokinetic data for **L-Atabrine dihydrochloride** is limited, studies on racemic quinacrine provide general insights. Quinacrine is rapidly absorbed from the gastrointestinal tract and is slowly excreted, primarily via the kidneys.[12][13] It is important to note that many chiral drugs exhibit stereoselectivity in their pharmacokinetics, which can lead to different plasma concentrations of the individual enantiomers after administration of the racemate.[14] For instance, the L-form of quinacrine is partially eliminated unchanged, while the d-form is apparently completely metabolized.[10]

Experimental Protocols

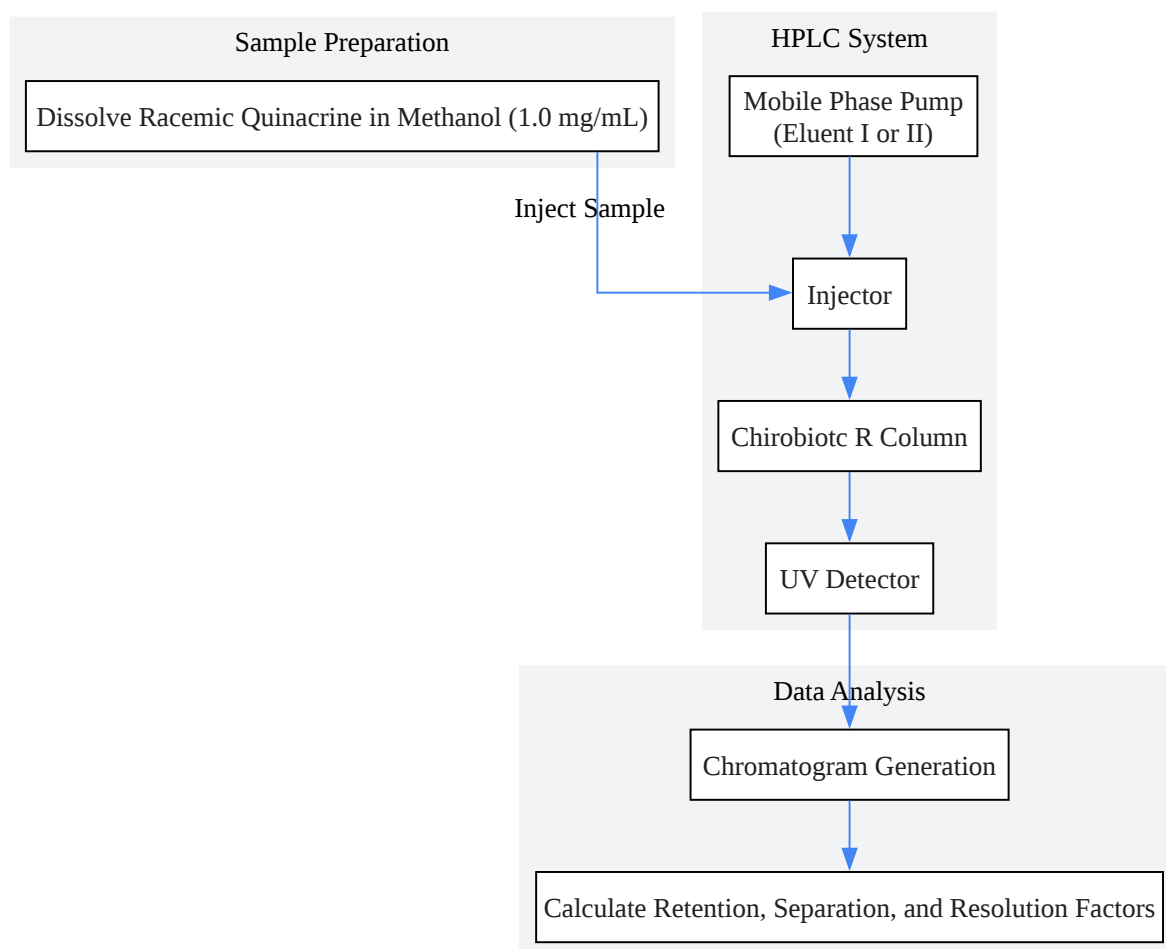
Enantiomeric Resolution of Quinacrine

The separation of quinacrine enantiomers is a critical step for their individual study. High-performance liquid chromatography (HPLC) using a chiral stationary phase is a common method.

Protocol: Chiral HPLC Separation of Quinacrine Enantiomers[15][16][17]

- Column: Chirobiotic R column (150 × 4.6 mm, 5.0 μm).[15][17]
- Mobile Phase: Two different eluents can be used:
 - Eluent I: Methanol–acetonitrile–water–triethylamine in a ratio of 70:10:20:0.1.[15][17]
 - Eluent II: Methanol–acetonitrile–water–triethylamine in a ratio of 60:30:10:0.1.[15][17]
- Flow Rate: 1.0 mL/min.[15][17]
- Detection: UV detection.
- Sample Preparation: Solutions of primaquine, quinacrine, and tafenoquine (1.0 mg/mL) are prepared in methanol.[17]
- Expected Outcome: Baseline separation of the enantiomers. In one study, with Eluent II, only quinacrine was resolved with retention factors of 1.30 and 4.60, and separation and resolution factors of 3.54 and 2.08, respectively.[16] The chiral recognition mechanism is attributed to π - π interactions and hydrogen bonding between the analytes and the chiral stationary phase.[15][17]

Workflow for Chiral HPLC Separation



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Workflow for the enantiomeric resolution of quinacrine via chiral HPLC.

Signaling Pathways and Mechanism of Action

Quinacrine's diverse pharmacological effects are a result of its interaction with multiple cellular targets and signaling pathways.^[1] While research on the specific signaling effects of I-

Atabrine dihydrochloride is not extensive, the known mechanisms of racemic quinacrine provide a foundation for further investigation.

DNA Intercalation and Replication Inhibition

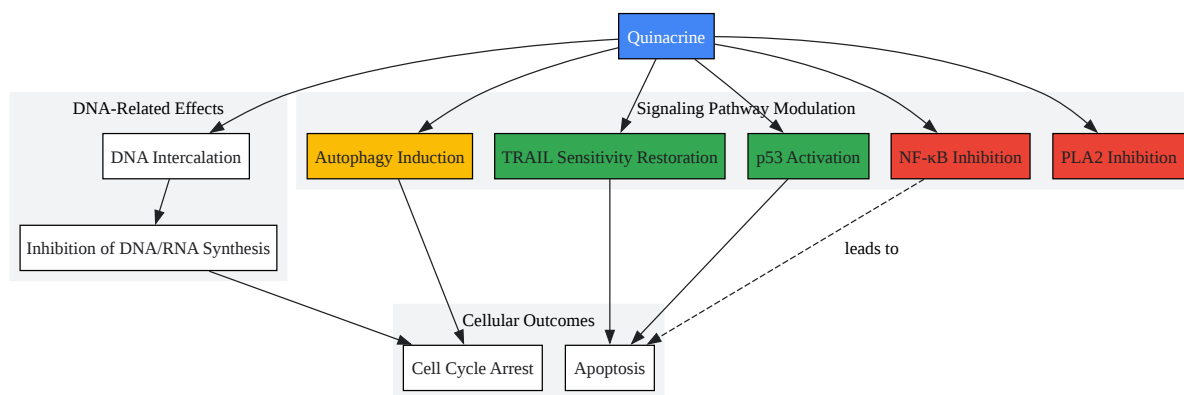
A primary mechanism of action for quinacrine is its ability to intercalate between DNA base pairs, which inhibits DNA and RNA synthesis.^{[10][12][18][19]} This action is central to its antimalarial and potential anticancer effects. Studies have shown that the enantiomers of quinacrine exhibit differential binding affinities to polynucleotides. The levorotatory enantiomer (l-quinacrine) has a higher binding affinity for poly(dG-dC)•poly(dG-dC) compared to the dextrorotatory enantiomer, with a binding constant approximately three times greater.^[6]

Modulation of Cancer-Related Signaling Pathways

In the context of cancer, quinacrine has been shown to modulate several key signaling pathways:

- **p53 Activation and NF-κB Inhibition:** Quinacrine can induce the p53 signaling pathway and simultaneously inhibit NF-κB, independent of its DNA-damaging effects.^[1]
- **Autophagy Induction:** The drug can trigger autophagic signaling, which is linked to its p53 upregulation activity.^[1]
- **TRAIL Sensitivity Restoration:** Quinacrine can restore sensitivity to TRAIL (TNF-related apoptosis-inducing ligand) in various cancer cell lines.^[1]
- **Phospholipase A2 (PLA2) Inhibition:** Quinacrine is an inhibitor of phospholipase A2, an enzyme involved in inflammatory processes and cancer.^{[12][20]}

Signaling Pathway of Quinacrine in Cancer Cells



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Overview of quinacrine's multifaceted mechanism of action in cancer.

Conclusion

I-Atabrine dihydrochloride, as the levorotatory enantiomer of quinacrine, presents a unique profile that warrants further investigation. While it has been noted to be less active in certain contexts, such as antiprion activity, its distinct binding affinities and potential for stereoselective pharmacokinetics highlight the importance of studying enantiomers individually.^{[7][8][9]} A deeper understanding of the specific interactions of **I-Atabrine dihydrochloride** with biological targets will be instrumental for the rational design of new drugs with improved efficacy and reduced side effects. This technical guide provides a foundational resource for researchers and drug development professionals to explore the therapeutic potential of this specific stereoisomer.

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